molecular formula C16H15NO4 B382014 Methyl 2-[(4-methoxybenzoyl)amino]benzoate CAS No. 37619-28-6

Methyl 2-[(4-methoxybenzoyl)amino]benzoate

Cat. No.: B382014
CAS No.: 37619-28-6
M. Wt: 285.29g/mol
InChI Key: IHMUJQKXSXXRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-methoxybenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29g/mol. The purity is usually 95%.
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Properties

CAS No.

37619-28-6

Molecular Formula

C16H15NO4

Molecular Weight

285.29g/mol

IUPAC Name

methyl 2-[(4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C16H15NO4/c1-20-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16(19)21-2/h3-10H,1-2H3,(H,17,18)

InChI Key

IHMUJQKXSXXRSK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 529.8 g (3.505 mole) methyl anthranilate and 294.4 g 50 weight percent NaOH (3.68 mole) in 3.6 L CH2Cl2 and 1.8 L H2O was stirred in an ice-bath as 627.8 g (3.680 mole) p-anisoyl chloride was added at such rate that the temperature did not exceed 10° C. (time required was 1.25 hr). The mixture was allowed to warm to 23° C. Acetic acid (50 mL) was added to adjust the pH to 5. The layers were separated and the organic layer was washed with 10% aqueous NaHCO3 (1×0.8 L) and brine (1×0.8 L). The residual white solid was recrystallized from 7.0 L boiling material. The product (III) was dried in vacuo at 70° C. for 24 hr to yield 959.7 g (96.0%) white crystalline solid, m.p. 122.5°-124.5° C.
Quantity
529.8 g
Type
reactant
Reaction Step One
Name
Quantity
3.68 mol
Type
reactant
Reaction Step One
Quantity
627.8 g
Type
reactant
Reaction Step One
Quantity
3.6 L
Type
solvent
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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